molecular formula C16H20N2O3 B11007249 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid

6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid

Cat. No.: B11007249
M. Wt: 288.34 g/mol
InChI Key: NBFLALFMSUGEHP-UHFFFAOYSA-N
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Description

6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid ( 1246055-14-0) is a synthetic organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . This molecule is structurally composed of two key moieties: a 1-methyl-1H-indole group and a hexanoic acid spacer, connected by a robust carboxamide linkage. The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, being ubiquitous in natural products and pharmaceuticals, and is known to confer significant biological relevance and interaction with diverse protein targets . The hexanoic acid component functions as a flexible, hydrophobic spacer. This role is analogous to that of 6-aminohexanoic acid (Ahx), a well-characterized ω-amino acid widely employed in the design of modified peptides and biologically active structures . The incorporation of such a spacer can enhance molecular flexibility, potentially improve bioavailability by reducing susceptibility to proteolysis, and serve as a critical linker to optimize the distance between functional groups for effective target binding . This makes the compound an exceptionally valuable building block for researchers in chemical biology, particularly for the synthesis of more complex molecules, peptide mimetics, and probe compounds where a defined spatial orientation is critical for activity. The presence of the carboxamide group further offers a potential site for molecular recognition, while the carboxylic acid terminus provides a handle for further synthetic conjugation or derivatization. Given the documented applications of its structural components, this compound holds significant research value for use in drug discovery endeavors, particularly in the development of anti-infective agents, as novel indole derivatives continue to be explored for their antibacterial, antifungal, and antiviral properties . It may also find application in the synthesis of specialized molecules for studying protein-protein interactions or in the creation of targeted inhibitors via structure-based design. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

6-[(1-methylindole-2-carbonyl)amino]hexanoic acid

InChI

InChI=1S/C16H20N2O3/c1-18-13-8-5-4-7-12(13)11-14(18)16(21)17-10-6-2-3-9-15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,21)(H,19,20)

InChI Key

NBFLALFMSUGEHP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and related hexanoic acid derivatives:

Compound Name Key Structural Features Physicochemical Properties Biological Relevance Synthesis Route Reference
6-{[(1-Methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid 2-position indole amide; 1-methyl group; hexanoic acid chain Moderate logP (hydrophobic indole vs. polar COOH); pH-dependent solubility Potential enzyme inhibitor or fluorescent probe Amide coupling of 1-methylindole-2-carboxylic acid with 6-aminohexanoic acid
6-(2-Methyl-5-sulfo-1H-indol-3-yl)hexanoic acid 3-position indole; sulfonic acid group; 2-methyl substituent High water solubility (due to -SO₃H); lower logP Enhanced bioavailability for hydrophilic targets Fischer indole synthesis with 4-hydrazinebenzenesulfonic acid
(Z)-6-(5-((2-(Methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid Thiazolidinone-indole hybrid; methoxycarbonyl group High molecular weight; rigid planar structure Anticancer or antimicrobial activity via thiazolidinone interactions Condensation of indole aldehydes with thiazolidinone precursors
6-[(2-Methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid 1-position indole acetyl linkage; 2-methyl group Increased flexibility (acetyl spacer); moderate solubility Probable use in peptide mimetics or receptor binding Alkylation or acylation of indole nitrogen
6-(Boc-amino)hexanoic acid tert-butoxycarbonyl (Boc)-protected amine Lipophilic (Boc group); deprotected to 6-aminohexanoic acid Peptide synthesis intermediate; spacer in drug conjugates Eschweiler-Clarke methylation followed by Boc protection

Functional Group Impact on Properties

  • Indole Substitution Position :

    • 2-Position (target compound): Favors planar stacking interactions with aromatic residues in proteins .
    • 1-Position (): Direct N-linkage reduces steric hindrance but limits hydrogen bonding .
    • 3-Position (): Sulfonation enhances solubility but may reduce membrane permeability .
  • Linker Type: Amide bond (target compound): Stabilizes against enzymatic degradation compared to ester or direct linkages .
  • Solubility and Bioavailability: Sulfonic acid derivatives () exhibit superior aqueous solubility, making them suitable for intravenous formulations . Boc-protected analogs () are lipophilic, aiding blood-brain barrier penetration after deprotection .

Biological Activity

6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid is a synthetic compound characterized by an indole moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound's structure includes a carbonyl group attached to the nitrogen of the indole, linked to a hexanoic acid chain, imparting unique chemical properties that make it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features:

  • An indole ring which is known for its role in various biological processes.
  • A carbonyl group that enhances its reactivity and potential interactions with biological targets.
  • A hexanoic acid chain that may influence solubility and bioavailability.

Biological Activities

This compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research has indicated that indole derivatives can modulate signaling pathways associated with cancer progression .
  • Anti-inflammatory Effects : Compounds with indole structures are often investigated for their anti-inflammatory properties. This particular compound may interact with inflammatory mediators, potentially reducing chronic inflammation.
  • Neuroprotective Activity : The indole moiety is also linked to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Studies have shown that certain indole derivatives can enhance neurogenesis and protect against oxidative stress.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and proliferation, such as DYRK1A kinase .
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular signaling pathways critical for cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar indole derivatives. The following table summarizes key features and activities:

Compound NameUnique FeaturesBiological Activity
6-{[(5-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acidContains a bromo group at position 5Enhanced anticancer activity
6-{[(6-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acidContains a chloro groupPotentially altered reactivity
6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acidMethyl substitution at position 2Influences solubility and binding

Case Studies

Recent studies have focused on the effects of this compound in vitro and in vivo:

  • In Vitro Anticancer Study : A study conducted on DLD1 human colon cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotection Study : In a model of oxidative stress-induced neuronal injury, administration of the compound showed a marked reduction in cell death compared to control groups. This suggests its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves coupling the 1-methylindole-2-carboxylic acid moiety to the hexanoic acid backbone via an amide bond. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions.
  • Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient amide bond formation .
  • Purification : Utilize reverse-phase HPLC or recrystallization (e.g., in ethanol/water mixtures) to achieve >95% purity. Monitor purity via LC-MS and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodology :

  • Spectroscopy : ¹H NMR (δ 7.2–7.6 ppm for indole protons; δ 2.3 ppm for methyl groups) and FT-IR (amide I band ~1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: ~318.36 g/mol).
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to monitor degradation (e.g., hydrolysis of the amide bond) .

Q. How should this compound be stored to maintain integrity during experiments?

  • Methodology : Store lyophilized powder at –20°C in airtight, light-protected vials. For aqueous solutions, add 0.1% sodium azide to prevent microbial growth and use within 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodology :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 25 mM Tris-HCl) and enzyme concentrations.
  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound solubility using dynamic light scattering (DLS) .
  • Data Normalization : Account for batch-to-batch variability by normalizing activity to internal standards.

Q. What strategies are effective for studying this compound’s binding affinity to target proteins?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .

Q. How can structural modifications enhance this compound’s metabolic stability without compromising activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the indole ring with azaindole to reduce CYP450-mediated oxidation .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hexanoic acid moiety to prolong half-life in vivo .
  • In Vitro Microsomal Assays : Test modified analogs in liver microsomes to measure metabolic clearance rates .

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